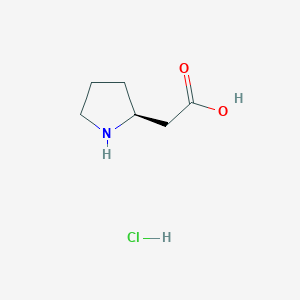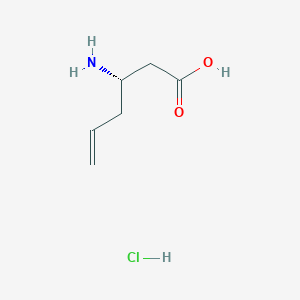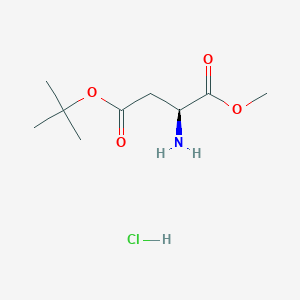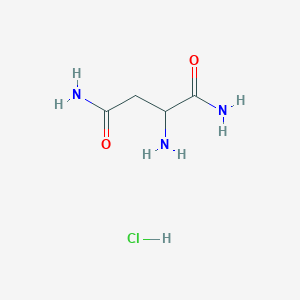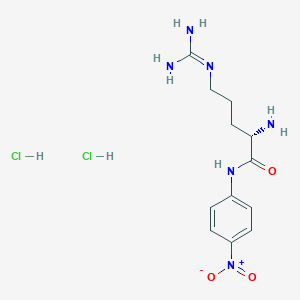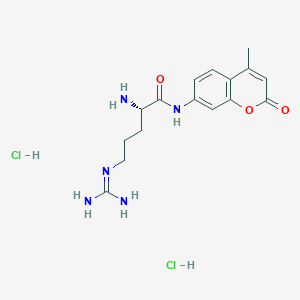
Glutamic acid beta-naphthylamide
描述
Glutamic acid beta-naphthylamide is a compound that combines the amino acid glutamic acid with beta-naphthylamide
作用机制
Target of Action
The primary target of Glutamic Acid Beta-Naphthylamide (H-Glu-bNA) is the glutamate receptor . Glutamate is the most widespread neurotransmitter in brain function, acting as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons .
Mode of Action
H-Glu-bNA interacts with its targets by activating both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
Glutamate metabolism plays a vital role in the biosynthesis of nucleic acids and proteins . It is also associated with a number of different stress responses . Glutamate is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . Besides its role in the synthesis of metabolites, glutamate also serves as a precursor for the biosynthesis of amino acids such as L-proline and L-arginine .
Pharmacokinetics
It is known that glutamate and its derivatives have a versatile role in cell metabolism, participating in the tri-carboxylic acid (tca) cycle supplementation and the biosynthesis of nucleotides, glutathione (gsh), and other nonessential amino acids .
Result of Action
The activation of glutamate receptors by H-Glu-bNA results in excitatory effects on neurons . These effects are dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) . At low concentration, H-Glu-bNA potentiated the responses of glutamate on NMDA receptors .
Action Environment
The action of H-Glu-bNA is influenced by the environment within the cell. The production of H-Glu-bNA is, to some extent, directly linked to GSH metabolism as H-Glu-bNA can be a by-product of glutathione (GSH) breakdown after γ-glutamyl transferase action . Therefore, H-Glu-bNA could exert excitatory effects by activating neuronal NMDA receptors when GSH production is enhanced .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glutamic acid beta-naphthylamide typically involves the reaction of glutamic acid with beta-naphthylamine. This can be achieved through a condensation reaction where the carboxyl group of glutamic acid reacts with the amine group of beta-naphthylamine, forming an amide bond. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Glutamic acid beta-naphthylamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring of the beta-naphthylamide moiety can be oxidized under specific conditions.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring can lead to the formation of quinones, while reduction of the amide bond can yield the corresponding amine.
科学研究应用
Glutamic acid beta-naphthylamide has several applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound can be used to investigate the role of glutamic acid derivatives in biological systems.
Industry: The compound can be used in the synthesis of more complex molecules for various industrial applications.
相似化合物的比较
Similar Compounds
L-Glutamic acid gamma-(beta-naphthylamide): Similar in structure but with a different linkage position.
L-Leucine beta-naphthylamide: Another amino acid derivative with beta-naphthylamide.
L-Arginine beta-naphthylamide: Contains arginine instead of glutamic acid.
Uniqueness
Glutamic acid beta-naphthylamide is unique due to the presence of both glutamic acid and beta-naphthylamide, which imparts specific chemical and biological properties. Its ability to act as a substrate in enzymatic reactions makes it particularly valuable in biochemical research.
属性
IUPAC Name |
(4S)-4-amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-13(7-8-14(18)19)15(20)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,16H2,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHKZHQADOKBFO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979720 | |
| Record name | 4-Amino-5-hydroxy-5-[(naphthalen-2-yl)imino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-86-9 | |
| Record name | (4S)-4-Amino-5-(2-naphthalenylamino)-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamyl-2-naphthylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-hydroxy-5-[(naphthalen-2-yl)imino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 635-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





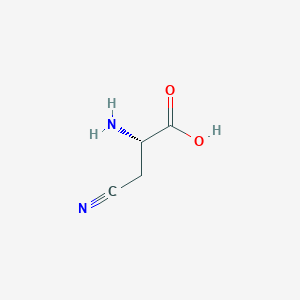

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)
